Home > Products > Screening Compounds P146239 > Nsp13 inhibitor 5645-0236
Nsp13 inhibitor 5645-0236 -

Nsp13 inhibitor 5645-0236

Catalog Number: EVT-14904313
CAS Number:
Molecular Formula: C20H18N6OS2
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nsp13 inhibitor 5645-0236 is a compound identified as a potential inhibitor of the non-structural protein 13 (nsp13) helicase from the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This helicase plays a crucial role in viral replication by unwinding nucleic acids, making it an attractive target for antiviral drug development. The compound was discovered through high-throughput screening of chemical libraries aimed at identifying inhibitors that affect nsp13's enzymatic activities.

Source

The identification of 5645-0236 originated from a broader initiative to discover small molecule inhibitors targeting various SARS-CoV-2 enzymes. The compound was screened using a fluorescence resonance energy transfer (FRET)-based helicase assay, which allowed for the measurement of nsp13's unwinding activity in real-time .

Classification

5645-0236 belongs to a class of compounds designed to inhibit helicase activity, specifically targeting the ATPase and unwinding functions of nsp13. Its classification as an antiviral agent positions it within therapeutic strategies aimed at combating COVID-19 and other coronaviruses.

Synthesis Analysis

Methods

The synthesis of nsp13 inhibitor 5645-0236 involves several key steps:

  1. Chemical Library Screening: A library of over 5000 compounds was screened using a FRET-based assay to identify potential nsp13 inhibitors.
  2. Optimization: Conditions for the helicase assay were optimized, including substrate concentrations and reaction times, to enhance the detection of inhibition .
  3. Characterization: Compounds were characterized through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their identities.

Technical Details

The synthesis typically yields between 10% and 60%, depending on the specific synthetic route employed. The compound's purity and identity were confirmed using standard analytical techniques, ensuring that only active compounds were selected for further testing .

Molecular Structure Analysis

Structure

Data

While specific structural data for 5645-0236 is limited, related studies have indicated that effective inhibitors typically interact with key residues in the nsp13 binding sites, such as Lys288 and Asp374, through hydrogen bonds or electrostatic interactions .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 5645-0236 include:

  1. Inhibition of Helicase Activity: The compound inhibits the unwinding reaction catalyzed by nsp13 by binding to its active site.
  2. ATP Hydrolysis: It also affects the ATPase activity associated with nsp13, which is critical for its function in viral replication.

Technical Details

Kinetic parameters such as half-maximal inhibitory concentration (IC50) values have been determined for various inhibitors in relation to nsp13 activity. For example, some related compounds exhibit IC50 values in the low micromolar range, indicating potent inhibition .

Mechanism of Action

Process

The mechanism of action for nsp13 inhibitor 5645-0236 involves:

  1. Binding: The compound binds to specific sites on the nsp13 protein, disrupting its ability to unwind nucleic acids.
  2. Inhibition: By preventing unwinding, it effectively halts viral replication processes that rely on this enzymatic activity.

Data

Data from kinetic assays indicate that effective inhibitors like 5645-0236 can significantly reduce both unwinding and ATP hydrolysis activities of nsp13, providing a dual mechanism for antiviral action .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and solubility are not detailed in the available literature for 5645-0236, typical properties for similar compounds can include:

  • Appearance: Often solid or crystalline.
  • Solubility: Varies widely; many small molecule inhibitors are soluble in organic solvents but may have limited aqueous solubility.

Chemical Properties

Chemical properties relevant to 5645-0236 include:

  • Stability: Compounds are generally assessed for stability under physiological conditions.
  • Reactivity: Reactivity profiles are established through various assays to ensure that the compound does not undergo unwanted reactions that could diminish its effectiveness.
Applications

Scientific Uses

Nsp13 inhibitor 5645-0236 has significant potential applications in scientific research and therapeutic development:

  1. Antiviral Research: It serves as a lead compound for developing new antiviral drugs targeting coronaviruses.
  2. High-throughput Screening: The methodologies developed during its discovery can be applied to identify additional inhibitors against other viral targets.
  3. Biochemical Studies: It can be used in biochemical assays to further elucidate the mechanisms of viral replication and helicase function.
Introduction to Nsp13 as a Therapeutic Target in SARS-CoV-2 Pathogenesis

Virological Context of SARS-CoV-2 Replication Machinery

SARS-CoV-2 relies on a multi-subunit replication-transcription complex (RTC) for viral RNA synthesis and processing. This complex includes nonstructural proteins (nsps) such as the RNA-dependent RNA polymerase (RdRp, nsp12), primase (nsp8), and the essential helicase (nsp13). The RTC functions as a molecular machine for viral genome replication, transcription, and proofreading. Nsp13 helicase acts synergistically with nsp12 (RdRp) and the nsp7/nsp8 cofactors, forming a stable complex critical for processive RNA synthesis. This interdependence positions nsp13 as a central coordinator within the RTC, making its disruption a strategic approach to halt viral replication [1] [5].

Functional Role of Nsp13 Helicase in Viral Genome Processing

Nsp13 is a superfamily 1B helicase with two primary enzymatic activities essential for viral propagation:

  • 5' to 3' Directional Unwinding: Utilizes ATP hydrolysis to unwind double-stranded RNA/DNA, resolving secondary structures in the viral genome for replication or translation.
  • Nucleoside Triphosphatase (NTPase) Activity: Hydrolyzes NTPs to fuel helicase translocation and RTC remodeling.

Structurally, nsp13 comprises:

  • N-terminal zinc-binding domain (ZBD): Coordinates structural zinc ions critical for stability.
  • RecA-like domains (1A and 2A): Bind ATP and catalyze hydrolysis.
  • Stalk domain: Bridges ZBD and RecA domains, implicated in nsp8 interactions for RTC assembly.
  • β-barrel domain (1B): Contributes to nucleic acid binding [1] [3] [5].

Table 1: Key Functional Domains of SARS-CoV-2 Nsp13 Helicase

DomainFunctionSignificance for Inhibition
ZBDStructural integrity via zinc coordinationDisruption destabilizes enzyme conformation
RecA1 & RecA2ATP binding/hydrolysis, nucleic acid translocationCompetitive or allosteric ATP-site inhibitors
StalkMediates interaction with nsp8 in RTCInterface inhibitors disrupt RTC assembly
1B DomainNucleic acid bindingBlocks substrate entry/processing

Rationale for Targeting Nsp13 in Antiviral Drug Development

Nsp13 presents compelling advantages as an antiviral target:

  • High Conservation: Exhibits >99.8% sequence identity with SARS-CoV-1 and >99.0% conservation across SARS-CoV-2 variants (including Omicron sublineages). Analysis of >5.1 million SARS-CoV-2 sequences revealed 54.2% of nsp13 residues (326/601) are never mutated, and 44.4% (267/601) are mutated in <1% of strains. Only residue 77 shows significant variability (40% conservation), primarily as a Pro77Leu mutation in Delta lineages [3] [5].
  • Druggable Pockets: Computational studies identify four key binding sites:
  • Pocket 1 (ATP-binding site): Binds nucleotide triphosphates (NTPs).
  • Pocket 2 (Nucleic acid channel): Accommodates RNA/DNA strands.
  • Pocket 3 (ZBD-Stalk interface): Critical for structural stability.
  • Pocket 4 (nsp8 interaction interface): Disrupts RTC proofreading [5].
  • Resistance Mitigation: High conservation lowers the barrier for resistance-conferring mutations compared to frequently mutating targets like Spike or RdRp. Inhibitors targeting multiple pockets (e.g., 5645-0236) further reduce escape risk [1] [4] [5].

Properties

Product Name

Nsp13 inhibitor 5645-0236

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)

InChI Key

DNQBBFZKWCDKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.